3-ニトロプロピオン酸

概要

説明

作用機序

Target of Action

3-Nitropropionic Acid (3-NPA) is a neurotoxin that primarily targets the mitochondrial complex II , also known as succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for ATP synthesis .

Mode of Action

3-NPA acts as an irreversible inactivator of succinate dehydrogenase . Upon oxidation by Complex II, it forms a covalent adduct with Arg297 in the active site of the enzyme . This inhibition interrupts oxidative phosphorylation, thereby reducing ATP synthesis . The compound’s action leads to an excessive production of free radicals, which can cause cellular damage .

Biochemical Pathways

The primary biochemical pathway affected by 3-NPA is the mitochondrial electron transport chain, specifically at Complex II . The inhibition of succinate dehydrogenase disrupts the citric acid cycle, leading to a decrease in ATP production . This energy deficiency can lead to various cellular dysfunctions, including oxidative stress, apoptosis, and neuroinflammation .

Pharmacokinetics

It is known that 3-npa can disrupt the blood-brain barrier, which may influence its distribution and bioavailability .

Result of Action

The action of 3-NPA results in several molecular and cellular effects. It leads to the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, which is characterized by motor impairments, a key clinical manifestation of Huntington’s disease . Moreover, 3-NPA can alter several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation, mimicking HD-like pathogenic conditions in animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-NPA. For instance, extreme weather, stressed crop growth conditions, and storage conditions (like moisture) can affect the production of 3-NPA by certain fungi . These environmental factors could potentially influence the bioavailability and toxicity of 3-NPA.

科学的研究の応用

3-Nitropropionic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It serves as a tool to study mitochondrial dysfunction and oxidative stress.

生化学分析

Biochemical Properties

3-NPA interacts with the mitochondrial enzyme succinate dehydrogenase, a component of the citric acid cycle and the mitochondrial respiratory chain . It acts as an irreversible inhibitor of this enzyme, disrupting the normal biochemical reactions that occur within the mitochondria . This inhibition reduces ATP synthesis and leads to the excessive production of free radicals .

Cellular Effects

The effects of 3-NPA on cells are profound and wide-ranging. It has the potential to alter several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation . These alterations mimic the pathogenic conditions seen in diseases like Huntington’s disease .

Molecular Mechanism

At the molecular level, 3-NPA exerts its effects by binding to the catalytic site of the mitochondrial electron transport chain, irreversibly inhibiting the complex II enzyme that catalyzes the oxidation of succinate to fumarate . This inhibition interrupts oxidative phosphorylation, inhibiting ATP synthesis, and ultimately leading to a decrease in neurotransmission in the striatum .

Temporal Effects in Laboratory Settings

The effects of 3-NPA change over time in laboratory settings. It causes a progressive and localized neurodegeneration, mimicking many of the pathological features of Huntington’s disease and other forms of metabolic compromise such as cerebral ischemia, carbon monoxide poisoning, and hypoglycemia .

Dosage Effects in Animal Models

The effects of 3-NPA vary with different dosages in animal models. At higher doses, it can cause significant neurodegeneration, leading to motor impairments that are a key clinical manifestation of Huntington’s disease .

Metabolic Pathways

3-NPA is involved in the citric acid cycle, a key metabolic pathway. It inhibits the activity of succinate dehydrogenase, an enzyme that participates in this cycle . This inhibition disrupts the normal flow of the cycle, affecting the levels of various metabolites .

Transport and Distribution

3-NPA is transported and distributed within cells and tissues, where it exerts its toxic effects. It is cell-permeable, allowing it to easily cross cell membranes and reach its target, the mitochondria .

Subcellular Localization

The subcellular localization of 3-NPA is primarily within the mitochondria, the site of its target enzyme, succinate dehydrogenase . Its effects on this enzyme lead to widespread disruptions in mitochondrial function, contributing to its neurotoxic effects .

準備方法

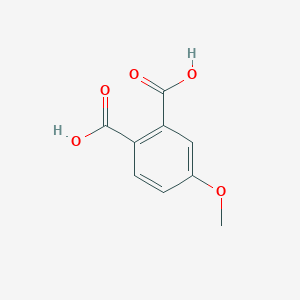

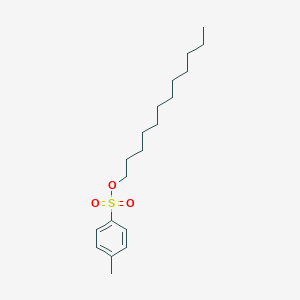

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-nitropropionic acid involves the use of acrylic acid as a starting material. The process includes four main steps: olefin addition, esterification, an SN2 reaction, and hydrolysis . Another method involves the nitration of propionic acid at high temperatures .

Industrial Production Methods: Industrial production of 3-nitropropionic acid can also be achieved through fermentation processes using specific strains of fungi such as Phomopsis longicolla . This method involves culturing the fungus in a suitable medium and extracting the compound from the culture broth.

化学反応の分析

Types of Reactions: 3-Nitropropionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitropropanoic acid.

Reduction: Reduction of 3-nitropropionic acid can yield 3-aminopropionic acid.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.

Major Products:

Oxidation: 3-Nitropropanoic acid.

Reduction: 3-Aminopropionic acid.

Substitution: Various substituted propionic acids depending on the nucleophile used.

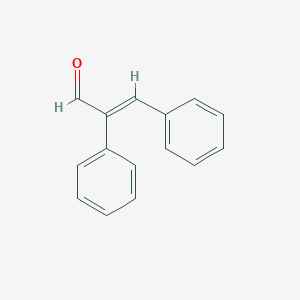

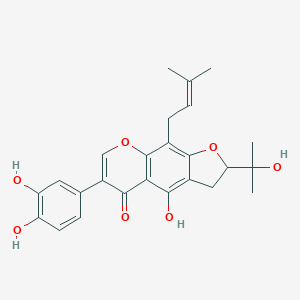

類似化合物との比較

3-Nitropropanol: Another nitro compound with similar neurotoxic effects.

2-Nitroethanol: A related compound with different chemical properties and applications.

Naproxen sodium: Although not a nitro compound, it shares some pharmacological properties with 3-nitropropionic acid.

Uniqueness: 3-Nitropropionic acid is unique due to its potent neurotoxic effects and its ability to selectively induce striatal lesions, making it a valuable tool in neurodegenerative disease research .

特性

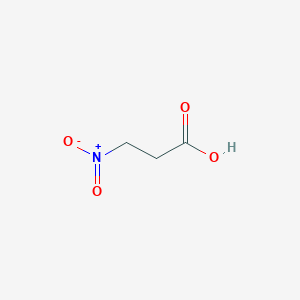

IUPAC Name |

3-nitropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLZUCOIBUDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020982 | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin | |

| Record name | SID47193673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

3-Nitropropionic acid (3-NP), a naturally occurring mycotoxin, is an irreversible inhibitor of succinate dehydrogenase that produces adenosine triphosphate (ATP) depletion in cerebral cortical explants and is associated with motor disorders in livestock and humans that have ingested contaminated food., Previous studies indicate that 3-nitropropionic acid (3-NPA) neurotoxicity involves the excitotoxic activation of N-methyl-D-aspartate (NMDA) receptors. Thus, ... the effect of orphenadrine ... on N-methyl-D-aspartate neurotoxicity in both cultured rat cerebellar granule cells (CGCs) & in rats /was studied/. Orphenadrine protected cerebellar granule cells from N-methyl-D-aspartate induced mortality, as assessed by both the neutral red viability assay & laser scanning cytometry, using propidium iodide staining. For rats, two indirect markers of neuronal damage were used: the binding of ((3)H)-PK 11195 to the peripheral type benzodiazepine receptor (PBR), a microglial marker, & expression of the 27 kD heat shock protein (HSP27), a marker of activated astroglia. Systemic admin of N-methyl-D-aspartate (30 mg/kg/day for 3 days) induced a 170% incr in ((3)H)-PK 11195 binding, & expression of 27 kD heat shock protein. Both the incr in ((3)H)-PK 11195 & HSP 27 expression were prevented by previous admin of 30 mg/kg/day of orphenadrine for 3 days. Lower doses (10 & 20 mg/kg) had no protective effect. Orphenadrine also reduced N-methyl-D-aspartate induced mortality in a dose dependent manner. ... Orphenadrine or orphenadrine like drugs could be used to treat neurodegenerative disorders mediated by overactivation of N-methyl-D-aspartate receptors., The present study investigated the mechanism of cellular degeneration within the striatum following administration of the mitochondrial toxin, 3-nitropropionic (3-NP) acid. Internucleosomal fragmentation typical of apoptosis was present in the DNA of cells from the striatum of 3-NP-treated rats. DNA fragmentation was also evident in this region by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling. The data suggest that striatal cells die by apoptosis following administration of 3-NP., 3-nitropropionic acid blocks energy metabolism prior to exerting neurotoxic damage and the degree of energy depletion determines the detrimental effects of 3-nitropropionic acid. In the present study, we also demonstrate that glutamate and glutamine levels as well as astrocytic functions may play pivotal roles in 3-nitropropionic acid-induced striatal lesions., For more Mechanism of Action (Complete) data for 3-NITROPROPIONIC ACID (15 total), please visit the HSDB record page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from chloroform | |

CAS No. |

504-88-1 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY4L0FOX0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)

![Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B157633.png)